molecular formula C11H13N3O2 B5799251 3-(2-Oxopyrrolidin-1-yl)benzohydrazide

3-(2-Oxopyrrolidin-1-yl)benzohydrazide

Cat. No.: B5799251
M. Wt: 219.24 g/mol
InChI Key: HVLWFFNRHWTYMB-UHFFFAOYSA-N
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Description

3-(2-Oxopyrrolidin-1-yl)benzohydrazide is an organic compound with the molecular formula C11H13N3O2 and a molecular weight of 219.23 g/mol . This compound belongs to the class of aryl hydrazides and is characterized by the presence of a pyrrolidinone ring attached to a benzohydrazide moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxopyrrolidin-1-yl)benzohydrazide typically involves the reaction of 2-oxopyrrolidine with benzohydrazide under controlled conditions. One common method involves the condensation of 2-oxopyrrolidine with benzohydrazide in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxopyrrolidin-1-yl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced hydrazides. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

3-(2-Oxopyrrolidin-1-yl)benzohydrazide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Oxopyrrolidin-1-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Oxopyrrolidin-1-yl)benzoic acid
  • 3-(2-Oxopyrrolidin-1-yl)benzamide
  • 3-(2-Oxopyrrolidin-1-yl)benzylamine

Uniqueness

3-(2-Oxopyrrolidin-1-yl)benzohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-(2-oxopyrrolidin-1-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c12-13-11(16)8-3-1-4-9(7-8)14-6-2-5-10(14)15/h1,3-4,7H,2,5-6,12H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLWFFNRHWTYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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